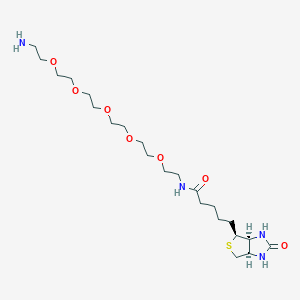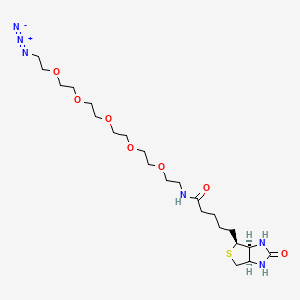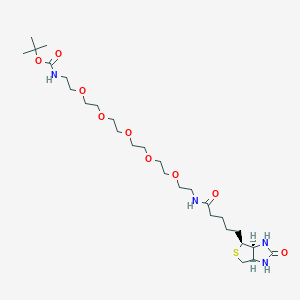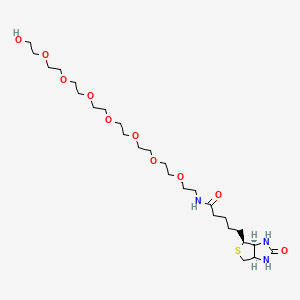
BMS-1166 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-1166 Hydrochloride is a potent PD-1/PD-L1 interaction inhibitor . It binds to human PD-L1 and blocks its interaction with PD-1 . BMS-1166 alleviates the inhibitory effect of the soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes .
Molecular Structure Analysis
The chemical formula of BMS-1166 Hydrochloride is C36H34Cl2N2O7 . Its molecular weight is 677.570 . The elemental analysis shows that it contains Carbon (63.82%), Hydrogen (5.06%), Chlorine (10.46%), Nitrogen (4.13%), and Oxygen (16.53%) .Wissenschaftliche Forschungsanwendungen
Cancer Research
BMS-1166 Hydrochloride has been used extensively in cancer research, particularly in the study of the PD-1/PD-L1 pathway, which is a critical immune checkpoint in cancer immunotherapy . By inhibiting this interaction, BMS-1166 Hydrochloride can potentially enhance the body’s immune response against cancer cells .
Immunology and Inflammation
The PD-1/PD-L1 pathway plays a significant role in regulating the immune system’s response to inflammation . Therefore, BMS-1166 Hydrochloride could be used in research studying various inflammatory diseases and conditions.
Adaptive Immunity
BMS-1166 Hydrochloride’s ability to inhibit the PD-1/PD-L1 interaction could also make it a valuable tool in studying adaptive immunity . This could include research into how the immune system responds to specific pathogens or diseases over time.
Cell Signaling
The interaction between PD-1 and PD-L1 is a key part of cell signaling processes within the immune system . BMS-1166 Hydrochloride could therefore be used in research focused on understanding these complex signaling pathways.
Drug Development
Given its role in important biological pathways, BMS-1166 Hydrochloride could be used in the development of new drugs, particularly those targeting the immune system or cancer .
Biochemical Research
BMS-1166 Hydrochloride could also be used more broadly in biochemical research, given its role in protein-protein interactions . This could include studies into protein structure and function, enzymology, and more.
Wirkmechanismus
Target of Action
BMS-1166 Hydrochloride primarily targets the programmed cell death protein 1 (PD-1) and its ligand programmed death-ligand 1 (PD-L1) . These proteins play a crucial role in the immune checkpoint pathway, which regulates immune responses and prevents autoimmunity. By inhibiting the PD-1/PD-L1 interaction, BMS-1166 Hydrochloride aims to enhance the immune system’s ability to attack cancer cells .
Mode of Action
BMS-1166 Hydrochloride induces the dimerization of PD-L1 , effectively blocking its interaction with PD-1. This inhibition prevents PD-L1 from delivering inhibitory signals to T cells, thereby reversing the immune suppression typically exerted by tumors. As a result, T cells can remain active and continue to target and destroy cancer cells .
Biochemical Pathways
The inhibition of the PD-1/PD-L1 interaction by BMS-1166 Hydrochloride affects several downstream pathways:
- Tumor microenvironment modulation : The reactivation of T cells can alter the tumor microenvironment, making it less conducive for cancer cell survival .
Pharmacokinetics
The pharmacokinetics of BMS-1166 Hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and efficacy:
- Excretion : It is excreted through renal and hepatic pathways, ensuring that it does not accumulate to toxic levels .
Result of Action
The molecular and cellular effects of BMS-1166 Hydrochloride include:
- Improved patient outcomes : Clinical studies have shown that patients treated with PD-1/PD-L1 inhibitors, including BMS-1166 Hydrochloride, often experience better survival rates and reduced tumor burden .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BMS-1166 Hydrochloride:
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of BMS-1166 Hydrochloride involves the reaction of two key starting materials, 2,3-dichlorophenylacetic acid and 2-amino-5-methylbenzenesulfonamide, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "2,3-dichlorophenylacetic acid", "2-amino-5-methylbenzenesulfonamide", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "1. 2,3-dichlorophenylacetic acid is reacted with thionyl chloride to form 2,3-dichlorophenylacetyl chloride.", "2. The resulting product is then reacted with 2-amino-5-methylbenzenesulfonamide in the presence of sodium hydroxide to form the intermediate product.", "3. The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of the intermediate product.", "4. Sodium nitrite is added to the hydrochloride salt of the intermediate product to form the diazonium salt.", "5. The diazonium salt is then reacted with sodium azide to form the azide intermediate.", "6. The azide intermediate is reduced with sodium borohydride to form the amine intermediate.", "7. The amine intermediate is then acetylated with acetic anhydride in the presence of acetic acid to form the final product, BMS-1166 Hydrochloride.", "8. The final product is purified by recrystallization from ethanol." ] } | |
CAS-Nummer |
2113650-05-6 |
Produktname |
BMS-1166 Hydrochloride |
Molekularformel |
C36H34Cl2N2O7 |
Molekulargewicht |
677.57 |
IUPAC-Name |
(2R,4R)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride |
InChI |
InChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1 |
InChI-Schlüssel |
HYWQPFPFYSOTHD-UVFMYQNSSA-N |
SMILES |
O=C([C@@H]1N(CC2=CC(Cl)=C(OCC3=CC=CC(C4=CC=C5OCCOC5=C4)=C3C)C=C2OCC6=CC=CC(C#N)=C6)C[C@H](O)C1)O.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-1166 Hydrochloride; BMS 1166 Hydrochloride; BMS1166 Hydrochloride; BMS-1166 HCl; BMS 1166 HCl; BMS1166 HCl; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




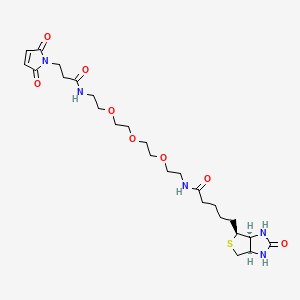
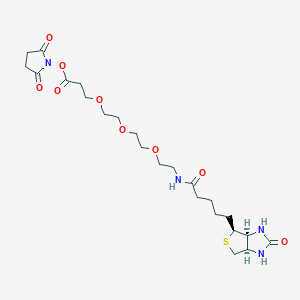

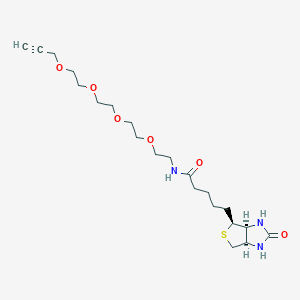
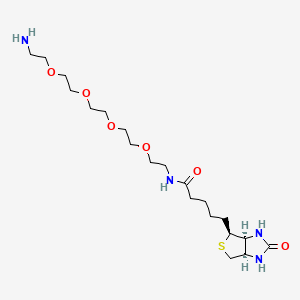
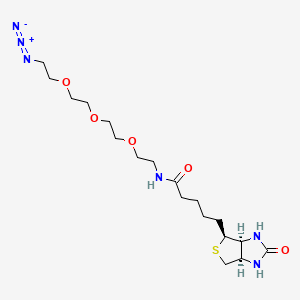
![N-(2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606141.png)
